molecular formula C16H13ClN2O B118368 2-(Chloromethyl)-6-methyl-4-phenyl-quinazoline 3-Oxide CAS No. 94206-84-5

2-(Chloromethyl)-6-methyl-4-phenyl-quinazoline 3-Oxide

Cat. No.: B118368
CAS No.: 94206-84-5
M. Wt: 284.74 g/mol
InChI Key: WFFWEEOVGFHGGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-6-methyl-4-phenyl-quinazoline 3-Oxide is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in various pharmaceutical agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-6-methyl-4-phenyl-quinazoline 3-Oxide typically involves the reaction of 2-amino-5-chloromethyl-6-methyl-4-phenylquinazoline with an oxidizing agent. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure the formation of the desired oxide product.

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process starting from readily available precursors. The process includes chloromethylation, followed by cyclization and oxidation steps. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation reactions, potentially forming more oxidized derivatives.

    Reduction: Reduction reactions can convert the oxide group back to its corresponding alcohol or amine.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products:

    Oxidation: Higher oxidized quinazoline derivatives.

    Reduction: Corresponding alcohol or amine derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in developing new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-methyl-4-phenyl-quinazoline 3-Oxide involves its interaction with specific molecular targets in biological systems. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

    2-Chloromethyl-4-methyl-quinazoline: Similar structure but lacks the phenyl group.

    6-Methyl-4-phenyl-quinazoline: Similar structure but lacks the chloromethyl group.

    2-(Chloromethyl)-4-phenyl-quinazoline: Similar structure but lacks the methyl group.

Uniqueness: 2-(Chloromethyl)-6-methyl-4-phenyl-quinazoline 3-Oxide is unique due to the presence of both the chloromethyl and phenyl groups, which contribute to its distinct chemical reactivity and potential biological activity. The oxide group further enhances its chemical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(chloromethyl)-6-methyl-3-oxido-4-phenylquinazolin-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-11-7-8-14-13(9-11)16(12-5-3-2-4-6-12)19(20)15(10-17)18-14/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFWEEOVGFHGGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C([N+](=C2C3=CC=CC=C3)[O-])CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353404
Record name 2-Chloromethyl-6-methyl-4-phenyl-quinazoline 3-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202662
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

94206-84-5
Record name 2-Chloromethyl-6-methyl-4-phenyl-quinazoline 3-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.